molecular formula C13H12FN3O3 B2721397 N-(4-fluorobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396785-58-2

N-(4-fluorobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2721397
CAS RN: 1396785-58-2
M. Wt: 277.255
InChI Key: RYCINZRSVSWNHZ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

  • HIV Integrase Inhibitors : One of the significant applications of this compound is in the field of HIV treatment. It has been utilized in the development of potent HIV integrase inhibitors. These inhibitors play a crucial role in the treatment of HIV by preventing the virus from integrating its genetic material into the host's DNA, a critical step in the virus's replication process (Monteagudo et al., 2007).

  • Structural Analysis : The compound has been studied for its structural properties. For example, Raltegravir monohydrate, a derivative of this compound, is known as the first HIV integrase inhibitor. Its molecular structure has been analyzed in detail, contributing to the understanding of how such compounds interact with biological targets (Yamuna et al., 2013).

  • Synthesis of Novel Compounds : Research has also focused on synthesizing novel compounds derived from this chemical. These novel compounds have been explored for their potential anti-inflammatory and analgesic properties, indicating the compound's versatility in drug development (Abu‐Hashem et al., 2020).

  • Antiviral and Antitumor Activities : There has been research into the compound's derivatives for their antiviral and antitumor activities. This includes studying the effects of various substitutions on the compound's core structure and assessing their biological activities, highlighting its potential in developing treatments for various diseases (Bu et al., 2001).

  • Chemical Synthesis and Characterization : The compound and its derivatives have been synthesized and characterized for various purposes, including exploring their potential as HIV-1 integrase inhibitors. This involves examining the effects of structural modifications on their inhibitory potencies (Pace et al., 2007).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c1-17-12(19)10(7-16-13(17)20)11(18)15-6-8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3,(H,15,18)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCINZRSVSWNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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